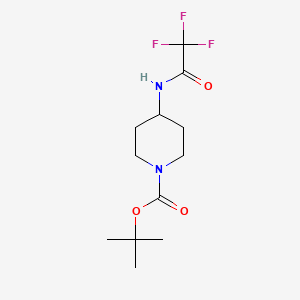

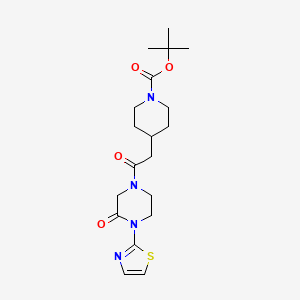

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

説明

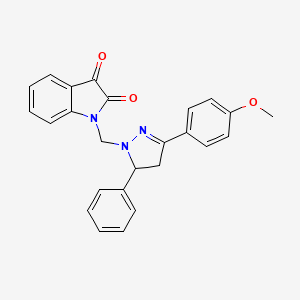

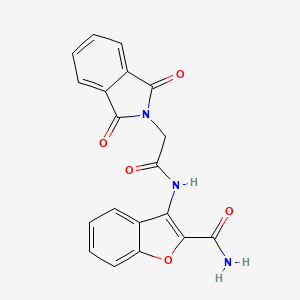

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H19F3N2O3 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-8(5-7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a white to yellow solid . It has a molecular weight of 296.29 . The compound should be stored at a temperature between 2-8°C .科学的研究の応用

Synthesis of Enantiopure Derivatives

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate serves as a precursor for synthesizing enantiopure derivatives, notably 4-hydroxypipecolate and 4-hydroxylysine, from a common 4,6-dioxopiperidinecarboxylate precursor. This process involves the reduction of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates to produce cis-4-hydroxy delta-lactams, demonstrating its utility in the synthesis of cis- and trans-4-hydroxypipecolates and a protected 4-hydroxylysine derivative (Marin et al., 2004).

X-ray Studies and Reduction to Hydroxylated Delta-Lactam

Another application includes the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate through X-ray analysis. This compound, when reduced, predominantly leads to the beta-hydroxylated delta-lactam tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, highlighting its role in understanding molecular structures and reactions (Didierjean et al., 2004).

Intermediate for Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is highlighted as an important intermediate in the synthesis of biologically active compounds such as crizotinib. This underscores its importance in pharmaceutical research and development (Kong et al., 2016).

Synthesis of Small Molecule Anticancer Drugs

The compound also plays a role as a key intermediate in the synthesis of small molecule anticancer drugs. A specific synthesis method from piperidin-4-ylmethanol to tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been established, highlighting its significance in the development of new therapeutic agents (Zhang et al., 2018).

Safety and Hazards

The safety information for Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

- The primary target of this compound is the HTH-type transcriptional regulator EthR in the bacterium Mycobacterium tuberculosis . EthR plays a crucial role in regulating the expression of the ethA gene, which encodes an enzyme involved in the activation of the antitubercular drug ethionamide.

Target of Action

特性

IUPAC Name |

tert-butyl 4-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-8(5-7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUFBULRXXJOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

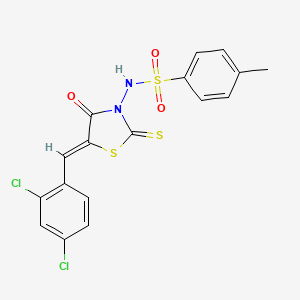

![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2358668.png)

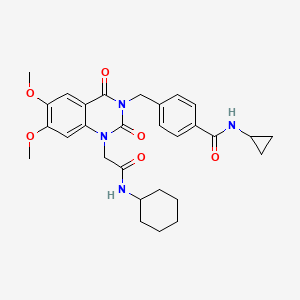

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2358672.png)

![Ethyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2358673.png)

![N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2358683.png)